![molecular formula C24H34N2O2 B163755 1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one CAS No. 288862-89-5](/img/structure/B163755.png)
1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one
描述
This enzyme is responsible for the hydrolysis and inactivation of fatty acid amides, including anandamide and oleamide . CAY10401 exhibits a high degree of potency, with a Ki value of 0.14 nanomolar, making it approximately 580 times more potent than oleyl trifluoromethyl ketone under similar conditions .
准备方法
CAY10401 的合成涉及多个步骤,从制备恶唑并[4,5-b]吡啶核心开始。然后用十八炔-1-酮部分对该核心进行官能化。 反应条件通常涉及使用有机溶剂,例如二甲基甲酰胺 (DMF) 或二甲亚砜 (DMSO),并且反应通常在惰性气氛下进行,以防止氧化
化学反应分析
CAY10401 会发生几种类型的化学反应,包括:
还原: 还原反应可以修饰 CAY10401 中存在的官能团,可能会改变其抑制活性。
取代: 该化合物可以发生取代反应,特别是在恶唑并[4,5-b]吡啶核心处。
这些反应中常用的试剂包括强氧化剂、还原剂和用于取代反应的亲核试剂。 形成的主要产物取决于所使用的具体反应条件和试剂 .
科学研究应用
Chemical Properties and Structure
1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one, with the CAS number 288862-89-5, is characterized by its unique oxazolo-pyridine structure combined with a long-chain alkyne. Its molecular formula is . The compound exhibits specific properties that make it suitable for various applications, including biological assays and drug development.
Inhibition of Enzymes
Research has shown that this compound acts as an inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). In a study examining its interactions with the endocannabinoid system, it was found to inhibit the metabolism of anandamide, a key endocannabinoid involved in pain regulation and other physiological processes . The compound demonstrated IC50 values indicating significant potency in inhibiting FAAH, suggesting its potential as a therapeutic agent in managing pain and inflammation.
Antimycobacterial Activity
The compound has also been investigated for its antimycobacterial properties. It was tested against Mycobacterium tuberculosis and showed promising results in inhibiting bacterial growth. This suggests its potential utility in developing treatments for tuberculosis, particularly in light of increasing antibiotic resistance .
Antibacterial Properties
In addition to its antimycobacterial activity, derivatives of oxazolo-pyridine compounds have been noted for their broad-spectrum antibacterial effects. These compounds may serve as lead structures for developing new antibiotics to combat resistant bacterial strains .
Chemical Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often focus on maintaining the integrity of the oxazolo-pyridine core while introducing functional groups that enhance biological activity .
Case Study 1: Pain Management
A study highlighted the efficacy of this compound as a candidate for pain management therapies. The compound's ability to inhibit FAAH suggests it could modulate pain pathways effectively. Clinical trials could further elucidate its therapeutic potential in chronic pain conditions.
Case Study 2: Tuberculosis Treatment
Another investigation focused on the compound's activity against M. tuberculosis. The results indicated that it could be developed into a novel treatment option, especially for patients with drug-resistant strains. Further studies are necessary to evaluate its safety profile and efficacy in vivo.
作用机制
CAY10401 通过选择性抑制 FAAH 发挥作用。抑制通过 CAY10401 与 FAAH 的活性位点结合而发生,阻止酶水解其天然底物花生四烯乙醇胺和油酰胺。 这导致这些脂肪酸酰胺的水平升高,从而可以调节各种生理过程,包括疼痛感知和炎症 .
相似化合物的比较
与其他抑制剂相比,CAY10401 在 FAAH 的效力和选择性方面独树一帜。类似的化合物包括:
油酰基三氟甲基酮: 比 CAY10401 效力低,Ki 值明显更高。
URB597: 另一种 FAAH 抑制剂,但抑制模式和效力不同。
PF-3845: 一种具有不同化学结构和作用机制的有效 FAAH 抑制剂
CAY10401 因其卓越的效力和选择性而脱颖而出,使其成为 FAAH 相关研究中不可或缺的工具。
生物活性
Overview
1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one, also known as CAY10401 or VDM11, is a compound that has garnered attention for its biological activity, particularly as a potent inhibitor of fatty acid amide hydrolase (FAAH). This enzyme plays a crucial role in the hydrolysis of fatty acid amides, including endocannabinoids like anandamide. The inhibition of FAAH leads to increased levels of these signaling molecules, which are implicated in various physiological processes.
The primary mechanism of action for this compound involves its interaction with FAAH. The compound acts as a potent inhibitor , exhibiting approximately 580 times greater potency than oleyl trifluoromethyl ketone under similar assay conditions. By inhibiting FAAH, it prevents the breakdown of endocannabinoids, thereby enhancing their physiological effects in the body.
Biochemical Pathways
The inhibition of FAAH by this compound affects several biochemical pathways:
- Endocannabinoid System : Increased levels of anandamide and other fatty acid amides enhance signaling through cannabinoid receptors.
- Cellular Processes : The compound's action can influence gene expression and cellular metabolism due to altered signaling pathways.
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties:
- Solubility : It is soluble in various organic solvents, suggesting good bioavailability.
- Environmental Factors : The compound's solubility and activity can be influenced by environmental conditions such as pH.
Biological Effects
The biological effects of this compound have been studied in various contexts:
Pain and Inflammation
Research indicates that FAAH inhibitors like this compound may have therapeutic potential in pain management and inflammation. By increasing endocannabinoid levels, it may alleviate symptoms associated with chronic pain and inflammatory conditions.
Neurodegenerative Diseases
There is growing interest in the role of endocannabinoids in neuroprotection. Inhibiting FAAH could potentially offer benefits in neurodegenerative diseases by enhancing neuroprotective signaling pathways.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Pain Models : A study demonstrated that administration of this compound resulted in significant analgesic effects in animal models of pain, suggesting its potential use in clinical settings for pain relief.
- Neuroprotection Research : Another research project indicated that the compound could protect neuronal cells from apoptosis by modulating endocannabinoid signaling pathways.
- Inflammation Studies : In vitro studies showed that treatment with this compound reduced pro-inflammatory cytokine production, indicating its anti-inflammatory properties.
Data Table
Property | Value |
---|---|
IUPAC Name | 1-(oxazolo[4,5-b]pyridin-2-yl)octadec-9-en-1-one |
Molecular Formula | C24H36N2O2 |
Molecular Weight | 384.55 g/mol |
CAS Number | 288862-58-8 |
Potency | 580 times more potent than oleyl trifluoromethyl ketone |
Solubility | Soluble in DMF and DMSO |
属性
IUPAC Name |
1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-yn-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(27)24-26-23-22(28-24)19-17-20-25-23/h17,19-20H,2-8,11-16,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMKKVSGBYKSFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#CCCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433602 | |
Record name | 1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-yn-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288862-89-5 | |
Record name | 1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-yn-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The provided research mentions VDM11 as an anandamide uptake inhibitor. How does 1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one, also known as VDM11, interact with FAAH?
A1: The research indicates that VDM11, or this compound, acts as a substrate for FAAH rather than a direct inhibitor. [] This means that FAAH may attempt to break down VDM11, potentially occupying the enzyme and reducing its ability to degrade other substrates like anandamide. This mechanism could contribute to the observed effects of VDM11 on anandamide levels.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。